Cas no 2229611-12-3 (N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine)

N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine
- EN300-1782811
- N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine
- 2229611-12-3
-
- インチ: 1S/C10H15NS/c1-11-10(5-6-10)4-2-9-3-7-12-8-9/h3,7-8,11H,2,4-6H2,1H3
- InChIKey: NRMLQCJEZIANKT-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CCC1(CC1)NC
計算された属性
- せいみつぶんしりょう: 181.09252066g/mol
- どういたいしつりょう: 181.09252066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 40.3Ų
N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782811-2.5g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1782811-0.5g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1782811-5.0g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1782811-1g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1782811-0.05g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1782811-0.25g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1782811-1.0g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1782811-0.1g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1782811-10.0g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1782811-10g |
N-methyl-1-[2-(thiophen-3-yl)ethyl]cyclopropan-1-amine |
2229611-12-3 | 10g |
$5897.0 | 2023-09-19 |
N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine 関連文献
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amineに関する追加情報
Comprehensive Analysis of N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine (CAS No. 2229611-12-3): Properties, Applications, and Research Insights
The compound N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine (CAS No. 2229611-12-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This cyclopropylamine derivative combines a thiophene ring with a strategically positioned methyl group, creating a molecular architecture that offers intriguing possibilities for drug discovery and chemical synthesis.
Recent searches in scientific databases and AI-powered platforms reveal growing interest in thiophene-containing compounds, particularly those with amine functional groups. Researchers are actively exploring how the steric effects of the cyclopropane ring influence the compound's biological activity and physicochemical properties. The presence of both aromatic (thiophene) and aliphatic (cyclopropane) components in N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine creates a fascinating hybrid structure that may exhibit unique pharmacokinetic profiles.
From a synthetic chemistry perspective, the preparation of CAS 2229611-12-3 involves sophisticated ring-closing strategies and selective N-methylation techniques. Current literature suggests that the thiophene-cyclopropane linkage in this molecule may contribute to enhanced metabolic stability compared to similar compounds with open-chain structures. This characteristic aligns with the pharmaceutical industry's growing focus on developing metabolically robust drug candidates.
The three-dimensional structure of N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine presents interesting possibilities for molecular recognition processes. Computational chemistry studies indicate that the rigid cyclopropane scaffold may help pre-organize the molecule for optimal interaction with biological targets, while the thiophene moiety could participate in π-stacking interactions. These features make it a compelling subject for structure-activity relationship (SAR) studies.
In material science applications, the electron-rich thiophene component of CAS 2229611-12-3 suggests potential utility in the development of organic electronic materials. The compound's ability to potentially form charge-transfer complexes has sparked interest among researchers working on organic semiconductors and conductive polymers. This aligns with current trends in sustainable electronics and green chemistry initiatives.
Analytical characterization of N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. The compound's distinctive fragmentation pattern in mass spectrometry and characteristic proton coupling constants in the cyclopropane ring provide valuable diagnostic tools for quality control and structural verification.
Recent patent literature reveals growing interest in cyclopropylamine derivatives similar to CAS 2229611-12-3 for various therapeutic applications. While specific clinical uses of this particular compound remain under investigation, its structural analogs have shown promise in addressing neurological targets and metabolic pathways. The scientific community continues to explore its potential through high-throughput screening and computational docking studies.
From a green chemistry perspective, researchers are investigating sustainable synthetic routes to N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine that minimize hazardous byproducts and energy consumption. This aligns with broader industry trends toward environmentally friendly synthesis and atom-economical transformations. The compound's relatively low molecular weight and balanced lipophilicity make it an attractive candidate for further optimization.
In conclusion, N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine (CAS No. 2229611-12-3) represents an intriguing chemical entity with diverse potential applications. Its unique combination of thiophene aromaticity, cyclopropane ring strain, and tertiary amine functionality creates multiple avenues for scientific exploration. As research continues to uncover its properties and potential uses, this compound will likely remain an important subject in both academic and industrial chemistry circles.
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